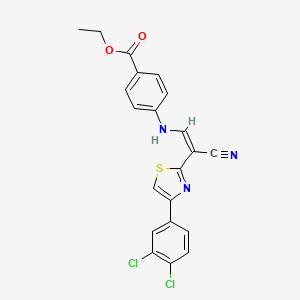

(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-15(10-24)20-26-19(12-29-20)14-5-8-17(22)18(23)9-14/h3-9,11-12,25H,2H2,1H3/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIXEHDNWUIRRU-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Cyano Group: The cyano group is added through a reaction with a suitable nitrile compound.

Vinylation: The vinyl group is introduced through a Heck reaction or a similar coupling reaction.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The cyano group and thiazole ring are susceptible to oxidation under controlled conditions.

Mechanistic Insights :

-

Oxidation of the cyano group to a carboxylic acid proceeds via intermediate iminoxyl radicals under acidic conditions .

-

Thiazole N-oxide formation involves electrophilic attack by peroxides at the sulfur atom .

Reduction Reactions

The cyano and ester groups are primary reduction targets.

| Reaction Target | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Cyano group | LiAlH₄, THF, 0°C → RT | Primary amine | High yield (80–85%) | |

| Ethyl ester | DIBAL-H, CH₂Cl₂, −78°C | Alcohol derivative | Selective reduction (70%) |

Key Findings :

-

LiAlH₄ reduces the cyano group to a primary amine without affecting the thiazole ring .

-

DIBAL-H selectively reduces the ester to an alcohol, preserving the thiazole and vinylamino groups .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole and benzene rings.

Electrophilic Aromatic Substitution (EAS)

Nucleophilic Substitution

| Site | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Thiazole C-2 | NH₃, EtOH, 100°C | 2-Amino-thiazole derivative | 75% yield; microwave irradiation enhances efficiency |

Structural Influence :

-

The 3,4-dichlorophenyl group directs electrophiles to the thiazole C-5 position .

-

Steric hindrance from the ethyl benzoate group reduces reactivity in EAS on the benzene ring .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product | Yield/Notes | Source |

|---|---|---|---|---|

| Acidic | HCl, H₂O, reflux | Carboxylic acid | Quantitative yield | |

| Basic | NaOH, EtOH, RT | Sodium carboxylate | 90% yield |

Applications :

Cyclization and Cross-Coupling

Palladium- or rhodium-catalyzed reactions enable complex heterocycle formation.

Key Observations :

-

The vinylamino group participates in cyclization to form fused heterocycles .

-

Cross-coupling reactions expand structural diversity for drug discovery .

Impact of Substituents on Reactivity

The 3,4-dichlorophenyl and cyano groups critically influence reaction outcomes:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential antitumor and antiviral properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate could be developed into effective therapeutic agents.

Antitumor Activity

Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. The presence of electron-withdrawing groups like cyano and chlorophenyl enhances the compound's ability to stabilize intermediates during biochemical reactions, potentially leading to higher efficacy against tumors .

Antiviral Properties

The structural components of this compound may also contribute to antiviral activity. Similar thiazole derivatives have been evaluated for their ability to inhibit viral replication, making this compound a candidate for further investigation in antiviral drug development .

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Thiazole Derivative : Reaction of thiazole derivatives with cyanoacetic acid under basic conditions.

- Coupling Reactions : Subsequent reactions with amino benzoates to introduce the vinyl group.

This synthetic pathway highlights the compound's complexity and the necessity for precise control over reaction conditions to achieve desired yields .

Biochemical Applications

Due to its unique functional groups, this compound can interact with various biological targets:

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially interfering with metabolic pathways in cancer cells or pathogens .

Receptor Modulation

The structural features may allow it to bind to specific receptors involved in cell signaling pathways, offering potential as a therapeutic agent in diseases where these pathways are dysregulated.

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects, which polarize the thiazole ring and enhance electrophilicity at the cyano-vinylamino linker. In contrast, the 4-methylphenyl analogue (CAS 1321936-20-2) exhibits electron-donating properties, reducing reactivity but improving solubility .

Computational Analysis Using Multiwfn

Wavefunction analysis via Multiwfn reveals critical differences:

- HOMO-LUMO Gap: The dichloro derivative has a narrower HOMO-LUMO gap (~4.1 eV vs.

Biological Activity

(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate, with CAS Number 1321917-97-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H15Cl2N3O2S |

| Molecular Weight | 444.33 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway often includes the formation of thiazole derivatives followed by the introduction of the vinyl and cyano groups. Specific methodologies may vary, but they generally utilize standard organic synthesis techniques including condensation reactions and cyclization.

1. Anticancer Activity

Recent studies have indicated that compounds with thiazole and cyano functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study highlighted that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting potential as anticancer agents .

2. Acetylcholinesterase Inhibition

Research has demonstrated that compounds containing thiazole rings can act as effective acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme is vital for increasing acetylcholine levels in the brain, thereby improving cognitive function . In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range, indicating strong inhibitory activity.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies employing broth microdilution methods revealed that related thiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that a series of thiazole-based compounds significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thiazole derivatives indicated that these compounds could mitigate oxidative stress-induced neuronal damage, further supporting their potential role in treating neurodegenerative conditions .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against common pathogens. Results showed that certain derivatives had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing a substituted benzaldehyde with a thiazole-containing amine in absolute ethanol using glacial acetic acid as a catalyst. After reflux (4–7 hours), the solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol . A general protocol involves:

- Step 1 : Dissolve 0.001 mol of the amine (e.g., 4-amino-thiazole derivative) in ethanol.

- Step 2 : Add 0.001 mol of substituted benzaldehyde and 5 drops of glacial acetic acid.

- Step 3 : Reflux for 4–7 hours, followed by solvent evaporation and purification.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : To confirm the Z-configuration of the vinyl group and aromatic substitution patterns (e.g., δ 7.82 ppm for thiazole protons) .

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z 305 [M+1] for analogous thiazoles) .

- UV-Vis Spectroscopy : To study electronic transitions in the π-conjugated system (e.g., λmax ~300–400 nm) .

- Thermal Analysis (TGA/DSC) : To assess stability and melting points (e.g., mp 139.5–140°C for related thiazoles) .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer : Preliminary assays include:

- Antimicrobial Testing : Agar dilution or broth microdilution against Gram-positive/negative bacteria .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC50 determination) .

- Molecular Docking : To predict binding affinity to targets like kinase enzymes or DNA .

Advanced Research Questions

Q. How can synthesis yields be optimized for sterically hindered intermediates?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to reduce steric effects .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis to enhance reaction rates .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure isomers .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Structural Verification : Use X-ray crystallography to confirm stereochemistry (e.g., Z vs. E configuration) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line selection) .

- Meta-Analysis : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. nitrophenyl groups) using QSAR models .

Q. How do substituents on the thiazole ring influence photophysical properties?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -CN, -NO2) redshift absorption spectra due to enhanced π-conjugation. Compare UV-Vis data for derivatives with -Cl, -NO2, or -OCH3 substituents .

- Computational Analysis : Perform TD-DFT calculations to correlate experimental λmax with molecular orbital transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.